molecular formula C12H9NO2 B578599 3-(3-Formylphenyl)-2-hydroxypyridine CAS No. 1261956-40-4

3-(3-Formylphenyl)-2-hydroxypyridine

Cat. No.: B578599
CAS No.: 1261956-40-4
M. Wt: 199.209
InChI Key: RUQRQWYHTOKILN-UHFFFAOYSA-N
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Description

3-(3-Formylphenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a formyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Formylphenyl)-2-hydroxypyridine typically involves the reaction of 3-formylphenylboronic acid with 2-hydroxypyridine under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Formylphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Formylphenyl)-2-hydroxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Formylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Formylphenyl)-2-hydroxypyridine is unique due to the presence of both the formyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .

Properties

IUPAC Name

3-(2-oxo-1H-pyridin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-8-9-3-1-4-10(7-9)11-5-2-6-13-12(11)15/h1-8H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQRQWYHTOKILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CNC2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682559
Record name 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-40-4
Record name 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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